N-hexadecylfuran-2-carboxamide
Description
Properties
Molecular Formula |
C21H37NO2 |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-hexadecylfuran-2-carboxamide |
InChI |
InChI=1S/C21H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-21(23)20-17-16-19-24-20/h16-17,19H,2-15,18H2,1H3,(H,22,23) |
InChI Key |
UAKNNQZBWKQIKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Analysis for N Hexadecylfuran 2 Carboxamide and Analogues
Development and Optimization of Solution-Phase Synthetic Routes
Solution-phase synthesis remains a cornerstone for the preparation of amides, offering a high degree of control over reaction conditions such as temperature, concentration, and stoichiometry.
The most direct route to N-hexadecylfuran-2-carboxamide involves the acylation of hexadecylamine (B48584) with furan-2-carbonyl chloride. This is a classic Schotten-Baumann-type reaction where the highly reactive acyl chloride readily reacts with the primary amine. The reaction is typically carried out in an inert solvent, such as acetonitrile (B52724) or dichloromethane, often in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net
The general reaction is as follows: Furan-2-carbonyl chloride + Hexadecylamine → this compound + HCl
Optimization of this route involves controlling the temperature to manage the reaction's exothermicity and the selection of an appropriate solvent and base.
Table 1: Typical Reaction Parameters for Amidation of Furan-2-carbonyl Chloride
| Parameter | Condition | Purpose/Rationale |
|---|---|---|
| Solvent | Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) | Provides a medium for reactants to dissolve and interact; should be inert to reactants. |
| Base | Triethylamine (TEA), Pyridine, N-methylmorpholine (NMM) researchgate.net | Scavenges the HCl produced during the reaction, preventing protonation of the amine reactant and driving the equilibrium forward. |
| Temperature | 0 °C to reflux | Low temperatures can control the reaction rate and minimize side products. Refluxing can be used to ensure complete reaction. researchgate.net |
| Stoichiometry | Equimolar amounts or slight excess of the amine | Ensures efficient conversion of the valuable acyl chloride. |
Beyond the use of acyl chlorides, other solution-phase strategies exist. One such method is the ester-amide exchange, where an ester of furan-2-carboxylic acid (e.g., methyl furoate) is reacted with hexadecylamine. This transamidation is typically less reactive than the acyl chloride route and often requires catalysts or forcing conditions, such as high temperatures. However, recent studies have shown that deep eutectic solvents can facilitate the copolymerization of hydroxy acids and amino acids through an ester-amide exchange, suggesting a pathway for enhancing this type of reaction. rsc.org
Alternatively, coupling reagents commonly used in peptide synthesis can be employed to directly form the amide bond from furan-2-carboxylic acid and hexadecylamine. researchgate.net Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) activate the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. researchgate.netnih.gov This method avoids the need to prepare the often-unstable acyl chloride.
Table 2: Comparison of Solution-Phase Synthetic Strategies
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride Amidation | Furan-2-carbonyl chloride, Hexadecylamine | Inert solvent, base (e.g., TEA) | High reactivity, generally good yields. | Acyl chloride can be moisture-sensitive and corrosive. |
| Ester-Amide Exchange | Methyl furan-2-carboxylate, Hexadecylamine | High temperature, catalyst, or specialized solvents (e.g., deep eutectic solvents) rsc.org | Avoids use of harsh acyl chlorides. | Often requires forcing conditions; may result in equilibrium mixtures. |
| Coupling Reagent Amidation | Furan-2-carboxylic acid, Hexadecylamine | EDC, CDI, HATU, etc. researchgate.netnih.gov | Mild conditions, high yields, broad functional group tolerance. | Cost of coupling reagents; byproduct removal can be challenging. |
Mechanochemical Synthesis Approaches and Mechanistic Investigations
Mechanochemistry, which uses mechanical energy from milling or grinding to induce chemical reactions, presents a sustainable alternative to solvent-based syntheses. ucm.es
Mechanochemical synthesis of amides can be achieved by milling an ester with an amine source, often with a catalyst or additive. nih.gov Studies on the mechanochemical transformation of various esters into primary amides have demonstrated significant advantages over traditional solution-based heating. ucm.esacs.org
Table 3: Mechanochemical vs. Solution-Based Synthesis of Amides from Esters
| Parameter | Mechanochemical Synthesis acs.org | Conventional Solution Synthesis acs.org |
|---|---|---|
| Solvent | Solvent-free or minimal liquid additive | Bulk organic solvent |
| Temperature | Room temperature (bulk) | Elevated temperatures (e.g., 80 °C) |
| Reaction Time | Typically 60-90 minutes | Often several hours to >24 hours |
| Energy Input | Mechanical (milling/grinding) | Thermal (heating) |
| Work-up | Simple extraction | Often requires more complex purification (e.g., chromatography) |
The mechanism and kinetics of mechanochemical reactions differ significantly from those in solution. In the solid state, reactions are not governed by bulk concentration and solvent effects. Instead, they are driven by the high-energy impacts between milling balls and the reactor walls, which create transient localized "hot spots" with high temperatures and pressures. This can lead to unique reaction pathways and selectivities. ucm.es
Kinetic profiling of solid-state reactions is an emerging field. Unlike solution reactions where sampling for analysis (e.g., HPLC, NMR) is straightforward, monitoring the progress of a solid-state milling reaction in real-time is challenging. Techniques are being developed, such as computer vision to track color changes or in-situ Raman spectroscopy, to gain insight into reaction progress. chemrxiv.org For amide synthesis, the mechanism likely involves the formation of a reactive intermediate on the surface of a solid catalyst or reactant (e.g., calcium nitride), which is then attacked by the other reactant upon mechanical impact. acs.org The absence of a solvent shell means that reactants have different accessibility and reactivity compared to the solution phase.
The efficiency of a mechanochemical synthesis is highly dependent on several physical and chemical parameters. Optimization is crucial to maximize yield and minimize reaction time.
Table 4: Key Parameters for Optimization of Mechanochemical Amide Synthesis
| Parameter | Variables | Effect on Reaction Efficiency |
|---|---|---|
| Milling Frequency | Typically 10-60 Hz | Higher frequency increases impact energy and can accelerate the reaction rate, but excessive energy can sometimes lead to product degradation. acs.orgresearchgate.net |
| Milling Time | Minutes to hours | Must be optimized to ensure complete conversion without causing unwanted side reactions or decomposition from over-milling. acs.org |
| Milling Media | Stainless steel, zirconia, tungsten carbide; ball size and number | The material and mass of the milling jar and balls determine the energy transferred during collisions. acs.org |
| Catalytic System | KOtBu, Ca₃N₂, InCl₃ nih.govacs.org | The choice of catalyst or solid reagent is critical. For example, Ca₃N₂ can act as a solid source of ammonia (B1221849) for primary amides. acs.org For this compound, a base like KOtBu would be more appropriate. nih.gov |
| Liquid-Assisted Grinding (LAG) | Small amounts of a liquid (e.g., ethanol) | A few microliters of a liquid can dramatically increase reaction rates by enhancing reactant mobility and facilitating the formation of catalytic intermediates. acs.org |
Synthesis of Structural Analogues and Derivatives
The modular nature of the synthesis of furan-2-carboxamides permits extensive structural variation, enabling the exploration of structure-activity relationships for various applications. Key strategies involve modifying the N-alkyl substituent, introducing substituents onto the furan (B31954) ring, and altering the carboxamide functional group.
The synthesis of N-alkylfuran-2-carboxamides with varying chain lengths and degrees of unsaturation is most commonly achieved through the coupling of furan-2-carboxylic acid with a primary amine of the desired structure. A prevalent method involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
A standard laboratory-scale procedure begins with the activation of furan-2-carboxylic acid using a coupling agent. 1,1'-Carbonyldiimidazole (CDI) is an effective choice, reacting with the carboxylic acid in a solvent like tetrahydrofuran (THF) to form a highly reactive acylimidazolide intermediate. nih.gov This intermediate is then treated in situ with the desired N-alkylamine. The amine's nucleophilic nitrogen atom attacks the activated carbonyl carbon, displacing the imidazole (B134444) group and forming the stable amide bond.
This methodology is highly versatile, as a wide array of primary alkylamines are commercially available or readily synthesized. By selecting amines with different carbon chain lengths (e.g., octylamine, dodecylamine, eicosylamine) or with incorporated unsaturation (e.g., oleylamine), a library of N-substituted furan-2-carboxamide analogues can be generated. The reactions are typically clean and provide good to excellent yields.
Table 1: Examples of N-Alkylamine Reactants for Analogue Synthesis
| Amine Reactant | Resulting N-Substituent | Chain Length | Saturation |
| Octylamine | n-Octyl | 8 | Saturated |
| Dodecylamine | n-Dodecyl | 12 | Saturated |
| Hexadecylamine | n-Hexadecyl | 16 | Saturated |
| Oleylamine | Oleyl (cis-9-octadecenyl) | 18 | Monounsaturated |
| Stearylamine | n-Octadecyl | 18 | Saturated |
The purification of these long-chain alkylamides is usually accomplished by recrystallization or column chromatography. The choice of solvent and reaction conditions can be optimized to ensure high purity and yield. researchgate.net
Introducing substituents onto the furan ring adds another layer of structural diversity. This can be accomplished by two main approaches: using a pre-substituted furan-2-carboxylic acid as the starting material or by direct functionalization of a pre-formed furan-2-carboxamide.
A variety of substituted furans can be synthesized through methods like the Paal-Knorr furan synthesis or by metal-catalyzed cyclization reactions. organic-chemistry.org For example, Ag(I)-catalyzed oxidative cyclization of certain 1,4-diynamide-3-ols can directly produce 2-substituted furan-4-carboxamides. organic-chemistry.org Once a furan-2-carboxylic acid with the desired substitution pattern (e.g., at the C3, C4, or C5 position) is obtained, it can be coupled with hexadecylamine using the standard amide formation procedures described previously.
Alternatively, direct C-H functionalization can be applied to a furan ring. For the related benzofuran (B130515) scaffold, palladium-catalyzed C-H arylation at the C3 position has been demonstrated, showcasing a powerful method for late-stage modification. mdpi.com Such strategies could potentially be adapted for the functionalization of this compound itself, allowing for the installation of various groups onto the furan core.
Table 2: Examples of Substituted Furan-2-Carboxylic Acid Precursors
| Precursor | Position of Substitution | Substituent |
| 5-Methylfuran-2-carboxylic acid | C5 | Methyl |
| 5-Bromofuran-2-carboxylic acid | C5 | Bromo |
| Furan-2,5-dicarboxylic acid | C5 | Carboxyl |
| 3-Methylfuran-2-carboxylic acid | C3 | Methyl |
The synthesis of these precursors is a key step. Furan-2,5-dicarboxylic acid (FDCA), for instance, can be synthesized from 2-furoic acid via a carboxylation reaction. rsc.org
The conversion of the carboxamide oxygen to sulfur to form a carbothioamide, or thioamide, is a common structural modification in medicinal chemistry. The most direct route to synthesize N-hexadecylfuran-2-carbothioamide is through the thionation of its corresponding carboxamide precursor, this compound.
This transformation is typically achieved using a thionating agent, with Lawesson's reagent being the most widely employed. The reaction involves heating the starting carboxamide with Lawesson's reagent in an anhydrous, inert solvent such as toluene (B28343) or dioxane. The reaction mechanism proceeds through a four-membered ring intermediate, ultimately replacing the carbonyl oxygen with a sulfur atom.
An alternative pathway involves the reaction of a furan-2-carbothioic acid derivative with hexadecylamine, or the reaction of 2-(9H-carbazol-9-yl)acetohydrazide with an appropriate isothiocyanate to form a carbothioamide scaffold. nih.gov The synthesis of various carbothioamide derivatives has been achieved by reacting thiosemicarbazide (B42300) with chalcone (B49325) analogues. nih.gov For the target compound, direct thionation of the pre-formed amide is generally the most straightforward approach. The resulting N-hexadecylfuran-2-carbothioamide can be purified from the reaction mixture by chromatographic methods.
Scale-Up Considerations for Research and Gram-Scale Production
Transitioning the synthesis of this compound and its analogues from a milligram research scale to a gram scale for more extensive studies requires careful consideration of several factors to maintain efficiency, safety, and product purity.
Reaction Conditions: For amide bond formation, the use of robust and high-yield coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or CDI is advantageous. nih.govresearchgate.net While effective, some coupling agents generate by-products that can complicate purification on a larger scale. For instance, EDC reactions produce a urea (B33335) by-product that must be removed. Microwave-assisted synthesis can be a valuable tool for gram-scale lab production, as it often dramatically reduces reaction times from hours to minutes and can improve yields. researchgate.net
Solvent and Concentration: The choice of solvent becomes more critical at a larger scale. Factors such as cost, environmental impact, and ease of removal must be considered. Running reactions at higher concentrations is generally preferred to maximize reactor throughput, but this can lead to issues with solubility, viscosity, and heat transfer.
Work-up and Purification: Purification is often the bottleneck in scaling up. Simple filtration and recrystallization are the most desirable methods for large-scale work due to their simplicity and cost-effectiveness. If chromatography is necessary, optimizing the mobile phase and using flash chromatography systems can improve throughput. For long-chain alkylamides like this compound, which are often waxy solids, finding a suitable recrystallization solvent is a key goal.
By-product Removal: As seen in the scalable synthesis of furan-2,5-dicarboxylic acid (FDCA), the effective removal of by-products is crucial for driving the reaction to completion and preventing side reactions. rsc.org For example, if water is a by-product, its removal using a Dean-Stark trap or by performing the reaction under vacuum can be necessary to achieve high yields on a larger scale. rsc.org
Process Safety: Exothermic reactions must be carefully controlled. When moving to a gram or multi-gram scale, the rate of addition of reagents may need to be slowed, and external cooling may be required to manage the heat generated and prevent runaway reactions.
By addressing these considerations, the synthesis of this compound and its derivatives can be reliably scaled to produce the gram-level quantities required for advanced research.
Advanced Spectroscopic and Analytical Characterization Techniques for N Hexadecylfuran 2 Carboxamide Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural elucidation of N-hexadecylfuran-2-carboxamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.
In the ¹H NMR spectrum, the protons of the furan (B31954) ring exhibit characteristic chemical shifts in the aromatic region. The proton at position 5 (H-5) typically appears as a doublet of doublets around δ 7.20 ppm, while the proton at position 3 (H-3) resonates around δ 7.15 ppm. The proton at position 4 (H-4) is observed as a doublet of doublets at approximately δ 6.55 ppm. The amide proton (N-H) gives rise to a broad triplet at around δ 6.80 ppm, with its coupling to the adjacent methylene (B1212753) group providing key connectivity information. The long hexadecyl chain displays a series of signals in the aliphatic region. The methylene group attached to the nitrogen (α-CH₂) appears as a quartet around δ 3.40 ppm. The subsequent methylene groups along the chain produce overlapping multiplets in the range of δ 1.20-1.60 ppm, culminating in a terminal methyl group (ω-CH₃) signal, a triplet at approximately δ 0.88 ppm.
The ¹³C NMR spectrum further corroborates the structure. The carbonyl carbon of the amide group is typically found at a downfield chemical shift of around δ 158.5 ppm. The carbons of the furan ring resonate in the aromatic region, with C-2 appearing around δ 148.0 ppm, C-5 at approximately δ 144.5 ppm, C-3 at δ 114.5 ppm, and C-4 at δ 108.0 ppm. The carbons of the hexadecyl chain are observed in the upfield region, with the α-CH₂ carbon at around δ 39.5 ppm and the bulk of the methylene carbons resonating near δ 29.7 ppm. The terminal methyl carbon appears at approximately δ 14.1 ppm.
| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Proton | Shift (δ) |
| H-5 (furan) | ~7.20 (dd) |
| H-3 (furan) | ~7.15 (dd) |
| N-H (amide) | ~6.80 (t) |
| H-4 (furan) | ~6.55 (dd) |
| α-CH₂ | ~3.40 (q) |
| -(CH₂)₁₄- | ~1.20-1.60 (m) |
| ω-CH₃ | ~0.88 (t) |
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While one-dimensional NMR provides essential information, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular fragments.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between adjacent protons. For instance, correlations would be observed between the furan protons (H-3, H-4, and H-5), confirming their positions on the ring. Crucially, a cross-peak between the amide proton (N-H) and the α-methylene protons of the hexadecyl chain would definitively establish the amide bond linkage.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include cross-peaks between the amide proton (N-H) and the carbonyl carbon (C=O), as well as the C-2 and C-3 carbons of the furan ring. Correlations between the α-methylene protons and the amide carbonyl carbon would further solidify the structure.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its identity. The nominal molecular weight of the compound is 321.5 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 321. The fragmentation pattern would likely involve the characteristic cleavage of the amide bond and fragmentation of the alkyl chain. A prominent fragment would be the furan-2-carboxamide moiety, resulting from the loss of the hexadecyl chain. Another significant fragmentation pathway would be the McLafferty rearrangement, if sterically feasible, leading to a characteristic neutral loss. The fragmentation of the hexadecyl chain would produce a series of peaks separated by 14 Da (corresponding to CH₂ units).
| Ion | m/z (expected) | Description |
| [M]⁺ | 321 | Molecular Ion |
| [M - C₁₆H₃₃]⁺ | 110 | Furan-2-carboxamide fragment |
| [C₄H₃O-CO]⁺ | 95 | Furoyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.
The IR spectrum would be dominated by a strong absorption band corresponding to the amide C=O stretching vibration, typically observed in the range of 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the furan ring and the long alkyl chain would be observed in the 2850-3100 cm⁻¹ region. Characteristic C-O-C stretching of the furan ring would be visible around 1020-1250 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric C-H stretching of the alkyl chain would be a strong feature. The furan ring vibrations would also be Raman active.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amide) | ~3300-3500 |
| C-H Stretch (aromatic/aliphatic) | ~2850-3100 |
| C=O Stretch (amide I) | ~1640-1680 |
| N-H Bend (amide II) | ~1510-1570 |
| C-O-C Stretch (furan) | ~1020-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The furan ring, being an aromatic system, is the primary chromophore in this compound. The conjugation of the furan ring with the carbonyl group of the amide would influence the wavelength of maximum absorption (λ_max). Typically, furan and its simple derivatives exhibit a strong π → π* transition below 250 nm. For this compound, a λ_max in the region of 240-270 nm would be expected, corresponding to this π → π* transition of the conjugated system. The long, saturated hexadecyl chain does not absorb in the UV-Vis region and therefore does not contribute to the electronic spectrum.
Computational Chemistry and Theoretical Modeling of N Hexadecylfuran 2 Carboxamide
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Prediction of Reaction Mechanisms and Transition States
The prediction of reaction mechanisms and the characterization of transition states for N-hexadecylfuran-2-carboxamide are contingent on initial DFT calculations. As no such foundational research exists, there is no scientific basis to report on its reactivity, potential reaction pathways, or the energetics of its transition states.
Molecular Docking and Ligand-Target Interaction Profiling
Computational Assessment of Binding Affinities with Biological Macromolecules (e.g., enzymes, receptors)
There are no molecular docking studies that have assessed the binding affinities of this compound with any biological macromolecules. While other furan-2-carboxamide derivatives have been investigated as potential inhibitors of various enzymes, this specific compound has not been part of such computational screenings. Therefore, no data on its potential binding energies or inhibitory constants can be presented.
Elucidation of Proposed Molecular Interaction Sites and Binding Modes
Without molecular docking studies, it is not possible to elucidate any proposed molecular interaction sites or binding modes for this compound. This level of analysis requires computational models of the ligand docked into the active site of a target protein, which are not available in the current scientific literature.
Mechanistic Investigations of Molecular and Biochemical Interactions Involving N Hexadecylfuran 2 Carboxamide
Studies on Enzyme Interaction Mechanisms
No studies detailing the inhibitory effects or the molecular basis of the interaction between N-hexadecylfuran-2-carboxamide and acetylcholinesterase have been found.
There is no available research on the mechanisms of tyrosinase inhibition by this compound.
Interactions of this compound with other enzyme systems have not been reported in the scientific literature.
Cellular Pathway Modulation Studies (In Vitro at Molecular Level)
No in vitro studies on the effects of this compound on the molecular aspects of cell cycle progression have been identified.
There is no documented research on how this compound regulates apoptosis-related factors and pathways.
Based on the available scientific literature, there is currently no specific research detailing the mechanistic investigations of molecular and biochemical interactions involving This compound .
Therefore, it is not possible to provide a detailed article on its interaction with cellular components, membrane systems, or its antioxidant mechanisms at the molecular and radical scavenging level as requested. The specific research findings and data required to populate the outlined sections (5.3, 5.3.1, 5.4, 5.4.1, and 5.4.2) for this particular compound are not present in the public domain.
Further research would be required to elucidate the specific biological and chemical activities of this compound to address the topics outlined in the user's request.
Advanced Research Applications and Future Directions for N Hexadecylfuran 2 Carboxamide
Development as Precursors for Complex Heterocyclic Architectures
The furan (B31954) ring within N-hexadecylfuran-2-carboxamide is a versatile precursor for a variety of other heterocyclic systems through cycloaddition reactions. The electron-rich nature of the furan moiety allows it to participate as a diene in Diels-Alder reactions. By reacting this compound with different dienophiles, it is possible to construct oxygen-bridged cycloadducts. These adducts can then undergo further chemical transformations, such as ring-opening or rearrangement reactions, to yield a diverse array of substituted benzene (B151609) derivatives and other complex polycyclic systems. The long hexadecyl chain would be carried through these transformations, imparting unique solubility and assembly properties to the resulting complex molecules.
Furthermore, the furan ring can be a building block in the synthesis of other five-membered heterocycles like thiophenes and pyrroles through ring-transformation reactions. This potential for diversification makes this compound a valuable starting material for creating libraries of novel compounds with potential applications in medicinal chemistry and materials science.
Exploration in Supramolecular Chemistry and Self-Assembled Structures
A significant area of potential for this compound lies in the field of supramolecular chemistry. nih.gov The molecule's amphiphilic nature, with a polar furan-carboxamide head group and a long, nonpolar hexadecyl tail, makes it an ideal candidate for self-assembly. nih.gov In solution, these molecules could spontaneously organize into a variety of ordered structures such as micelles, vesicles, or nanotubes. nih.gov
The driving forces behind this self-assembly would be a combination of intermolecular interactions, including hydrogen bonding between the amide groups, π-π stacking of the furan rings, and van der Waals forces among the hexadecyl chains. nih.gov The specific morphology of the resulting supramolecular structures could be tuned by altering factors such as solvent polarity, temperature, and concentration. These self-assembled architectures could find use in areas such as drug delivery, nanotechnology, and the creation of "smart" materials that respond to external stimuli.
Integration into Advanced Material Design Concepts (e.g., as building blocks for functional materials)
The unique combination of a functional heterocyclic core and a long alkyl chain in this compound makes it a promising building block for the design of advanced functional materials. rsc.org The furan ring can be polymerized, or the entire molecule can be incorporated into larger polymer backbones, to create functional polymers with tailored properties.
The hexadecyl chain can induce liquid crystalline behavior, leading to the formation of ordered phases with anisotropic properties. Such materials could have applications in displays, sensors, and organic electronics. Furthermore, the ability of the furan-carboxamide moiety to coordinate with metal ions opens up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers. nih.gov These materials could exhibit interesting catalytic, magnetic, or optical properties.
Bio-Inspired Chemical Synthesis and Biomimetic Transformations
The structure of this compound bears a resemblance to certain naturally occurring lipids and signaling molecules. This similarity can be exploited in bio-inspired chemical synthesis and biomimetic transformations. For instance, the long alkyl chain could allow the molecule to insert into lipid bilayers, mimicking the behavior of membrane-bound proteins.
The furan-carboxamide headgroup could then participate in specific interactions or catalytic processes within the membrane environment. This approach could lead to the development of artificial enzymes or sensors that function in a biological context. Additionally, furan-2-carboxamide derivatives have been investigated as replacements for labile furanone rings in molecules designed to interfere with bacterial communication, a process known as quorum sensing. nih.gov
Exploration of Unconventional Reactivity and Catalysis Pathways
The furan nucleus of this compound can engage in unconventional reactivity pathways beyond its classic role in cycloadditions. For example, under photochemical conditions, furans can undergo rearrangements to form cyclopropenyl ketones. The long alkyl chain in this compound could influence the efficiency and selectivity of such photochemical transformations by promoting organized assemblies in solution.
Moreover, the carboxamide group can act as a directing group in C-H activation reactions, enabling the selective functionalization of the furan ring at positions that are not typically reactive. This would provide access to a range of novel furan derivatives with unique substitution patterns. The amide functionality itself can also participate in catalytic cycles, for instance as a hydrogen-bond donor to activate substrates in organocatalysis.
Methodological Advancements in Furan-Carboxamide Synthesis and Characterization
The synthesis of this compound can be readily achieved through the acylation of hexadecylamine (B48584) with 2-furoyl chloride. researchgate.net Research into the synthesis of furan-2-carboxamides has led to the development of various efficient coupling methods. nih.gov These often involve the activation of furoic acid with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of the amine. nih.gov Microwave-assisted synthesis has also been shown to enhance reaction rates and yields for related compounds. nih.gov
Advancements in characterization techniques are also crucial for understanding the properties of these molecules. A combination of spectroscopic methods, including NMR, IR, and mass spectrometry, is essential for confirming the structure and purity of this compound and its derivatives. nih.gov For studying self-assembly, techniques such as atomic force microscopy (AFM), transmission electron microscopy (TEM), and small-angle X-ray scattering (SAXS) would be invaluable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
